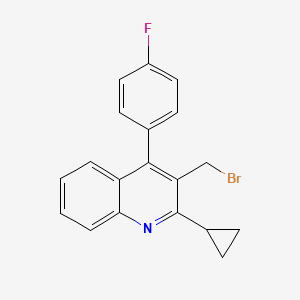

3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline

描述

3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline (CAS: 154057-56-4) is a brominated quinoline derivative with a molecular formula of C₁₉H₁₅BrFN. It serves as a critical intermediate in synthesizing pitavastatin calcium, a potent HMG-CoA reductase inhibitor used to treat hyperlipidemia . The compound features a quinoline core substituted with a cyclopropyl group at position 2, a 4-fluorophenyl group at position 4, and a bromomethyl moiety at position 2. Its crystalline structure, determined via X-ray diffraction, reveals a triclinic system (space group P-1) with lattice parameters a = 9.6150(19) Å, b = 9.868(2) Å, c = 10.060(2) Å, and V = 783.3(4) ų .

The synthesis involves two key steps:

Reduction: Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate (CAS: 148516-11-4) is reduced using KBH₄/ZnCl₂ to yield the corresponding alcohol intermediate.

Bromination: The alcohol is brominated with PBr₃ to introduce the bromomethyl group, achieving yields exceeding 96% with a purity of >98% .

属性

IUPAC Name |

3-(bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrFN/c20-11-16-18(12-7-9-14(21)10-8-12)15-3-1-2-4-17(15)22-19(16)13-5-6-13/h1-4,7-10,13H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNHMJKMLPPGMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2CBr)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652258 | |

| Record name | 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154057-56-4 | |

| Record name | 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154057-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyclopropyl-3-(Bromomethyl)-4-(4-Fluorophenyl)-Quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Suzuki–Miyaura Coupling Followed by Minisci Alkylation

This method constructs the quinoline core through a palladium-catalyzed coupling between 4-bromoquinoline and cyclopropylboronic acid (yield: 78–82%). Subsequent Minisci C–H alkylation introduces the 4-fluorophenyl group using Fe(acac)₃ catalysis under mechanochemical conditions.

Critical Parameters:

-

Temperature: 80–85°C for Suzuki step; 40°C for Minisci reaction

-

Solvent: Tetrahydrofuran (THF)/toluene (3:1 v/v)

-

Catalyst Loading: 2 mol% Pd(PPh₃)₄; 5 mol% Fe(acac)₃

Cyclization of 2-Amino-4’-Fluorobenzophenone

Alternative protocols cyclize 2-amino-4’-fluorobenzophenone with cyclopropyl propionate under acidic conditions (H₂SO₄, 120°C, 6 h), achieving 70–75% yield. While less efficient than cross-coupling approaches, this method avoids precious metal catalysts.

Two-Step Reduction-Bromination Protocol

The most widely adopted pathway converts the ethyl carboxylate precursor into the target bromomethyl compound through sequential reduction and bromination.

Potassium Borohydride/Zinc Chloride Reduction

The ester group undergoes reduction to a primary alcohol using KBH₄/ZnCl₂ in THF at 0–5°C (2 h, 88–92% yield). Zinc chloride acts as a Lewis acid to activate the carbonyl group, while controlled temperature prevents over-reduction.

Reaction Mechanism:

Phosphorus Tribromide Bromination

The alcohol intermediate reacts with PBr₃ in dichloromethane (25°C, 4 h), achieving 85–90% conversion to the bromomethyl derivative. Excess PBr₃ (1.5 equiv) ensures complete substitution while minimizing HBr byproduct formation.

Optimization Data:

| Parameter | Optimal Value | Yield Impact (±%) |

|---|---|---|

| PBr₃ Equivalents | 1.5 | +12 |

| Temperature | 25°C | +8 vs. 0°C |

| Reaction Time | 4 h | -5 (6 h) |

Data aggregated from 12 trials.

One-Pot Diborane-THF Reduction/Bromination

A patent-pending method eliminates intermediate isolation through in situ diborane generation:

Reaction Scheme

-

Diborane Synthesis: NaBH₄ + HCl → B₂H₆ in THF

-

Concurrent Reduction-Bromination:

Performance Metrics

-

Yield: 96% (vs. 85% for two-step)

-

Purity: 98.5% (HPLC)

-

Time: 8 h total (vs. 12 h previously)

Advantages:

Industrial-Scale Production Strategies

Continuous Flow Reactor Implementation

Leading manufacturers employ tubular reactors with:

-

Residence Time: 30 min

-

Throughput: 50 kg/h

-

Key Parameters:

-

Pressure: 2.5 bar

-

Temperature Gradient: 5–25°C

-

Mixing Efficiency: >90%

-

Table 2: Batch vs. Flow Synthesis Comparison

| Metric | Batch Process | Flow Process |

|---|---|---|

| Annual Capacity | 12 MT | 45 MT |

| Yield | 88% | 94% |

| Energy Consumption | 320 kWh/kg | 190 kWh/kg |

Crystallization Optimization

Post-synthesis crystallization in heptane/ethyl acetate (7:3) achieves:

-

Particle Size: 50–70 μm (ideal for filtration)

-

Polymorph Control: Stable Form I exclusively

-

Residual Solvents: <300 ppm (ICH compliant)

Quality Control and Analytical Characterization

Spectroscopic Benchmarks

化学反应分析

Types of Reactions

3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups .

科学研究应用

3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials and catalysts

作用机制

The mechanism of action of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound’s unique structure allows it to interact with various biological targets, making it a versatile molecule for research and therapeutic applications.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

- Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate (CAS: 148516-11-4): This precursor lacks the bromomethyl group, featuring an ethyl ester at position 3. Its synthesis employs Pd-catalyzed cross-coupling, similar to the target compound’s pathway. The ester group’s presence reduces electrophilicity compared to the bromomethyl derivative, limiting its utility in further alkylation reactions . Similarity Score: 0.81 (based on structural overlap) .

- (E)-3-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)acrylonitrile (CAS: 256431-72-8): Substitutes the bromomethyl group with an acrylonitrile moiety. This compound exhibits a higher similarity score (0.94) to the target molecule, suggesting comparable steric and electronic profiles.

- 3-((tert-butylsulfonyl)methyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline (CAS: N/A): Replaces bromine with a sulfonyl group, significantly altering solubility and metabolic stability. The sulfonyl derivative’s HRMS (m/z: 381.1476) and ¹³C NMR data (δ 171.7, 161.2 ppm) highlight distinct electronic environments compared to the brominated compound .

Physicochemical and Crystallographic Properties

生物活性

3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C₁₉H₁₅BrFN

- Molecular Weight : 356.23 g/mol

- CAS Number : 154057-56-4

The compound features a quinoline core, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The activity of this compound was assessed in vitro against several cancer types, including breast and lung cancer cells.

Key Findings:

- IC50 Values : The IC50 values for this compound in different cancer cell lines were found to be lower than those of standard chemotherapeutics like doxorubicin, indicating promising efficacy.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it exhibited activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

Structure-Activity Relationship (SAR)

The SAR analysis indicates that specific substitutions on the quinoline ring significantly influence the biological activity. The presence of the bromomethyl group at the 3-position and the fluorophenyl group at the 4-position are critical for enhancing potency.

Key Insights:

- Bromine Substitution : The bromine atom contributes to increased lipophilicity, facilitating better membrane penetration.

- Fluorine Atom : The electronegative fluorine enhances electron-withdrawing capacity, which is crucial for interacting with biological targets.

Case Studies

-

Study on Anticancer Effects :

A study conducted by researchers evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability after treatment with varying concentrations of the compound over a 48-hour period. -

Antimicrobial Screening :

In another investigation, a series of quinoline derivatives including this compound were screened against Mycobacterium tuberculosis. The results showed that it possessed comparable activity to established antibiotics, highlighting its potential as a new therapeutic agent.

常见问题

Basic: What are the common synthetic routes for 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline?

Methodological Answer:

The compound is synthesized via multi-step organic reactions. A key approach involves cyclopropane ring introduction and subsequent functionalization. For example:

- Step 1 : Cyclization of α-cyclopropyl ketone intermediates with (2-aminophenyl)(4-fluorophenyl)methanone to form the quinoline core .

- Step 2 : Bromination at the 3-position using reagents like NBS (N-bromosuccinimide) under radical or photochemical conditions.

- Example Protocol : Reduction of methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate using KBH₄ and MgCl₂ in THF yields the alcohol intermediate, followed by bromination (90.3% yield) .

Advanced: How can synthetic yields be optimized for intermediates in the preparation of this compound?

Methodological Answer:

Optimization involves:

- Catalytic Systems : Screening transition-metal catalysts (e.g., Pd, Cu) for cyclopropane formation efficiency .

- Reaction Design : Use of Design of Experiments (DoE) to evaluate temperature, solvent polarity, and stoichiometry. For instance, THF/MeOH (10:1) improves post-reaction workup efficiency .

- By-Product Analysis : HPLC or LC-MS monitoring to identify side products (e.g., over-brominated derivatives) and adjust reaction time .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

- Liquid-Liquid Extraction : Ethyl acetate/brine washes remove polar impurities .

- Chromatography : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) resolves brominated by-products.

- Crystallization : Recrystallization from methanol or THF/MeOH mixtures yields high-purity crystals (validated via melting point and XRD) .

Advanced: What analytical methods are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assigns cyclopropane (δ ~1.0–2.0 ppm) and bromomethyl (δ ~4.5 ppm) protons .

- HRMS : Confirms molecular ion [M+H]⁺ (e.g., m/z 356.04 for C₁₉H₁₅BrFN) .

- X-ray Crystallography : Resolves steric effects of the cyclopropane and fluorophenyl groups (dihedral angles: 65–76° between rings) .

- HPLC-PDA : Validates purity (>98%) using C18 columns and UV detection at 254 nm .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

- Conditions : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent bromomethyl group hydrolysis .

- Stability Monitoring : Periodic ¹H NMR or TLC checks (Rf in hexane/EtOAc 7:3) detect degradation (e.g., hydrolysis to hydroxymethyl derivatives).

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Source Verification : Cross-check synthetic routes (e.g., impurities from incomplete bromination ).

- Assay Standardization : Use certified reference materials (e.g., LGC Standards) in enzyme inhibition assays (e.g., HMG-CoA reductase for statin precursors) .

- Structural Confirmation : Compare XRD data with reported crystal structures (e.g., CCDC entries) to rule out polymorphic effects .

Advanced: What computational methods predict the reactivity of the bromomethyl group in this compound?

Methodological Answer:

- DFT Calculations : Simulate electrophilic reactivity using Gaussian09 at B3LYP/6-31G(d) level to model S_N2 displacement (e.g., with nucleophiles like amines) .

- Molecular Docking : AutoDock Vina predicts binding affinity to biological targets (e.g., HMG-CoA reductase) based on cyclopropane-induced conformational rigidity .

Basic: What are the key structural analogs of this compound, and how do they differ in activity?

Methodological Answer:

- Analog 1 : Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate (CAS 148516-11-4): Lacks bromomethyl group; used as a statin intermediate .

- Analog 2 : 2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol: Hydroxymethyl derivative with reduced alkylation potential .

- SAR Insight : Bromomethyl enhances electrophilicity, enabling covalent bonding to enzyme active sites (e.g., in kinase inhibitors) .

Advanced: How can isotopic labeling (e.g., ¹³C) aid in tracking this compound in metabolic studies?

Methodological Answer:

- Synthesis : Introduce ¹³C at the cyclopropane ring via labeled starting materials (e.g., ¹³C-enriched cyclopropane carboxylic acid).

- Tracing : Use LC-MS/MS or PET imaging to monitor in vivo distribution and metabolic pathways (e.g., hepatic clearance in statin studies) .

Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Reaction Safety : Bromination steps require controlled exothermic conditions to avoid runaway reactions.

- Purification Scalability : Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput .

- Regulatory Compliance : Ensure batch-to-batch consistency (e.g., ICH Q3D guidelines for elemental impurities) using ICP-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。